synthesis of 6,7-Diacetoxy-4-chloro-quinazoline
synthesis of 6,7-Diacetoxy-4-chloro-quinazoline
An In-Depth Technical Guide to the Synthesis of 6,7-Diacetoxy-4-chloro-quinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1] The strategic functionalization of the quinazoline scaffold is paramount in modulating its biological activity. The title compound, 6,7-Diacetoxy-4-chloro-quinazoline, is a key intermediate, primed for further elaboration, particularly through nucleophilic substitution at the C4 position. The diacetoxy groups at the C6 and C7 positions can serve as protected catechols or as prodrug moieties, potentially enhancing bioavailability and cellular uptake.[2]
This guide provides a comprehensive, three-step synthetic pathway to 6,7-Diacetoxy-4-chloro-quinazoline, commencing from the readily available 4,5-dimethoxyanthranilic acid. The presented protocol is an amalgamation of established synthetic transformations on analogous quinazoline systems, offering a robust and reproducible route to the target compound. Each step is accompanied by a detailed rationale for the chosen reagents and conditions, ensuring a deep understanding of the underlying chemical principles.
Overall Synthetic Workflow
The is accomplished via a three-step sequence:
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Cyclization and Demethylation: Formation of the quinazolinone core from 4,5-dimethoxyanthranilic acid, followed by demethylation to yield 6,7-dihydroxy-3,4-dihydroquinazolin-4-one.
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Chlorination: Conversion of the 4-hydroxy group of the quinazolinone to a chloro substituent using a suitable chlorinating agent.
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Acetylation: Esterification of the 6,7-dihydroxy groups to afford the final product.
Experimental Protocols
Step 1: Synthesis of 6,7-Dihydroxy-3,4-dihydroquinazolin-4-one
This initial step involves the cyclization of 4,5-dimethoxyanthranilic acid with formamide to construct the quinazolinone ring system, followed by a regioselective demethylation.
Part A: Synthesis of 6,7-Dimethoxy-3,4-dihydroquinazolin-4-one
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Protocol:
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To a solution of 4,5-dimethoxyanthranilic acid in formamide, heat the reaction mixture to 165-170 °C under a nitrogen atmosphere for 12 hours.[3]
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
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Cool the reaction mixture, which will result in the precipitation of an amber solid.
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Triturate the precipitate with diethyl ether, filter, and then triturate again in boiling acetonitrile.
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Cool the mixture to 5 °C and add diethyl ether to induce further precipitation.
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Filter the resulting white powder and dry under reduced pressure.
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Rationale: Formamide serves as both the solvent and the source of the C2 carbon of the quinazolinone ring. The high temperature facilitates the condensation and cyclization reaction. The trituration process is a purification method to remove residual formamide and other impurities.
Part B: Synthesis of 6,7-Dihydroxy-3,4-dihydroquinazolin-4-one
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Protocol:
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Dissolve 6,7-dimethoxy-3,4-dihydroquinazolin-4-one and L-methionine in methanesulfonic acid.[3]
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Heat the mixture to reflux for 12 hours, monitoring the reaction by TLC or HPLC.
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After completion, pour the reaction mixture over a mixture of crushed ice and water.
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Neutralize the solution by the slow addition of a 40% aqueous solution of sodium hydroxide to a pH of approximately 7. This will cause the product to precipitate.
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Collect the white precipitate by filtration, wash thoroughly with water, and dry.
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Rationale: The combination of L-methionine and methanesulfonic acid is an effective reagent system for the selective demethylation of aryl methyl ethers. The sulfur atom of methionine is thought to play a key role in the cleavage of the methyl group. Neutralization is crucial for the precipitation of the product as it is likely soluble in both acidic and strongly basic conditions due to its phenolic hydroxyl groups.
Step 2: Synthesis of 4-Chloro-6,7-dihydroxyquinazoline
This step introduces the reactive chloro group at the 4-position, which is a key handle for subsequent nucleophilic substitution reactions.
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Protocol:
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To N,N-diethylaniline, add phosphorus oxychloride (POCl₃) with stirring.[4]
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Add 6,7-dihydroxy-3,4-dihydroquinazolin-4-one to the mixture and heat to 80-90 °C for 30-60 minutes.
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Remove the excess POCl₃ under reduced pressure.
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Triturate the oily residue with toluene.
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Carefully pour the residue onto a mixture of crushed ice and water.
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Extract the aqueous mixture with ethyl acetate.
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Combine the organic layers, dry over anhydrous sodium sulfate, and decolorize with activated charcoal if necessary.
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Evaporate the solvent under reduced pressure to yield the product.
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Rationale: Phosphorus oxychloride is a powerful chlorinating agent for converting the 4-hydroxy group of the quinazolinone (which exists in tautomeric equilibrium with the 4-oxo form) into a chloro group.[5] N,N-diethylaniline acts as a base to neutralize the HCl generated during the reaction and can also catalyze the reaction. The aqueous workup is necessary to quench the unreacted POCl₃ and separate the product.
Step 3: Synthesis of 6,7-Diacetoxy-4-chloro-quinazoline
The final step is the acetylation of the phenolic hydroxyl groups.
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Protocol:
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Suspend 4-chloro-6,7-dihydroxyquinazoline in acetic anhydride.[3]
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Add pyridine and a catalytic amount of N,N-dimethyl-4-aminopyridine (DMAP).
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Heat the mixture to 100 °C under an argon atmosphere for 6 hours, monitoring by TLC or HPLC.
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After the reaction is complete, cool the mixture and pour it into an ice/water solution to precipitate the product.
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Filter the white precipitate, wash with water, and dry over P₂O₅.
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Rationale: Acetic anhydride is the acetylating agent. Pyridine acts as a base to scavenge the acetic acid byproduct and also serves as a catalyst. DMAP is a highly effective acylation catalyst that significantly accelerates the reaction. The aqueous workup hydrolyzes the excess acetic anhydride and allows for the isolation of the product.
Quantitative Data Summary
| Compound | Starting Material | Reagents | Solvent | Temperature | Yield | Reference |
| 6,7-Dimethoxy-3,4-dihydroquinazolin-4-one | 4,5-Dimethoxyanthranilic acid | Formamide | Formamide | 165-170 °C | ~90% | [3] |
| 6,7-Dihydroxy-3,4-dihydroquinazolin-4-one | 6,7-Dimethoxy-3,4-dihydroquinazolin-4-one | L-Methionine, Methanesulfonic Acid | Methanesulfonic Acid | Reflux | 98% | [3] |
| 4-Chloro-6,7-bis-(2-methoxyethoxy)-quinazoline | 6,7-Bis-(2-methoxyethoxy)-quinazolin-4(3H)-one | POCl₃, N,N-Diethylaniline | None | 80-90 °C | 89% | [4] |
| 7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate | 6-Hydroxy-7-methoxyquinazolin-4(3H)-one | Acetic Anhydride, Pyridine, DMAP | Acetic Anhydride | 100 °C | 56% | [3] |
Note: Yields are based on analogous reactions and may vary for the specific .
Conclusion
The synthetic route detailed in this guide provides a logical and experimentally supported pathway for the preparation of 6,7-Diacetoxy-4-chloro-quinazoline. By leveraging established methodologies for quinazoline chemistry, researchers can confidently produce this valuable intermediate for applications in drug discovery and development. The rationale provided for each step aims to empower scientists with the understanding necessary to troubleshoot and adapt these procedures for their specific research needs.
References
- CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents.
-
SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Available from: [Link]
- CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
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POCl3 Chlorination of 4-Quinazolones | Request PDF - ResearchGate. Available from: [Link]
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Selective Alkylation of a 6,7-Dihydroxyquinazoline | Request PDF - ResearchGate. Available from: [Link]
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Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline - ResearchGate. Available from: [Link]
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Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC - NIH. Available from: [Link]
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Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - MDPI. Available from: [Link]
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Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). - ResearchGate. Available from: [Link]
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Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. Available from: [Link]
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Chlorination of 4(3H)-quinazolinone derivatives 56. - ResearchGate. Available from: [Link]
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Quinazolinones, the Winning Horse in Drug Discovery - PMC - PubMed Central. Available from: [Link]
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Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PMC - NIH. Available from: [Link]
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POCl3 chlorination of 4-quinazolones. - Semantic Scholar. Available from: [Link]
-
Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid[6]. - ResearchGate. Available from: [Link]
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